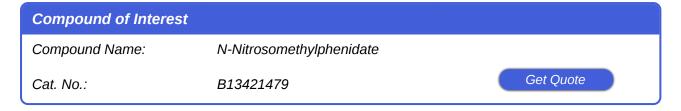


Application Notes and Protocols: NNitrosomethylphenidate as a Certified Reference Material

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomethylphenidate (NMPH) is a nitrosamine impurity of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] As a potential genotoxic and carcinogenic compound, the detection and quantification of NMPH in methylphenidate-containing drug products are critical for ensuring patient safety and regulatory compliance.[1] This document provides detailed application notes and protocols for the use of **N-Nitrosomethylphenidate** as a certified reference material (CRM) in analytical testing.

N-Nitrosomethylphenidate can form during the synthesis, processing, or storage of methylphenidate, particularly under acidic conditions in the presence of nitrite sources.[1] The use of a well-characterized CRM is essential for the validation of analytical methods and the accurate quantification of this impurity in pharmaceutical formulations.

N-Nitrosomethylphenidate Certified Reference Material: Specifications

A certified reference material for **N-Nitrosomethylphenidate** provides the necessary assurance of identity, purity, and concentration for its use as a calibrant and control in analytical



procedures. The table below summarizes typical specifications for an **N-Nitrosomethylphenidate** CRM.

Parameter	Specification	Source
Chemical Name	Methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate	[1][2]
CAS Number	55557-03-4	[1][3]
Molecular Formula	C14H18N2O3	[2][3]
Molecular Weight	262.30 g/mol	
Purity	≥95%	[1]
Format	Neat solid or solution in a specified solvent (e.g., 1 mg/mL in Methanol)	[3]
Storage	-20°C, protected from light	
Retest Date	Typically 24 months from the date of analysis	[1]

Analytical Methodology: Quantification of N-Nitrosomethylphenidate by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the trace-level quantification of nitrosamine impurities in pharmaceutical products due to its high sensitivity and selectivity.[4]

Principle

The method involves the chromatographic separation of **N-Nitrosomethylphenidate** from the active pharmaceutical ingredient (API) and other matrix components, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an isotopically labeled internal standard is recommended to ensure accuracy and precision.



Experimental Protocol

The following protocol is a representative method for the analysis of **N-Nitrosomethylphenidate** in a methylphenidate drug product. Method validation and verification are required for implementation in a quality control setting.

3.2.1. Reagents and Materials

- N-Nitrosomethylphenidate Certified Reference Material
- Methylphenidate Drug Product (Tablets or Capsules)
- Methanol (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- Ammonium Acetate (LC-MS Grade)
- Acetic Acid (LC-MS Grade)
- Water (Ultrapure, 18.2 MΩ·cm)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (e.g., 0.22 μm PVDF)

3.2.2. Instrumentation

- UHPLC system coupled to a triple quadrupole mass spectrometer
- Analytical balance
- · Vortex mixer
- Centrifuge
- 3.2.3. Chromatographic and Mass Spectrometric Conditions



Parameter	Condition	
LC System	Shimadzu Nexera® UPLC or equivalent	
Column	Agilent Poroshell® C8 (50 × 3 mm, 2.7 μ m) or equivalent	
Mobile Phase A	5 mM Ammonium Acetate / 0.1% Acetic Acid in Water (pH 3.5)	
Mobile Phase B	Acetonitrile	
Gradient	Time (min)	
0.2		
10.0		
10.01		
12.0		
Flow Rate	0.45 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	
MS System	Sciex QTRAP® 6500 or equivalent	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Ion Source Temperature	500°C	
IonSpray Voltage	5500 V	
Declustering Potential (DP)	40 V	

3.2.4. MRM Transitions

Multiple Reaction Monitoring (MRM) is used for selective detection and quantification. Two transitions are typically monitored for each analyte: a quantifier for concentration measurement and a qualifier for identity confirmation.



Analyte	Precursor Ion (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)	Collision Energy (eV)
N- Nitrosomethylph enidate	263.1	184.1	84.1	Optimized for specific instrument

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Sample and Standard Preparation

3.3.1. Standard Stock Solution (100 µg/mL)

Accurately weigh approximately 10 mg of **N-Nitrosomethylphenidate** CRM and dissolve in a 100 mL volumetric flask with methanol.

3.3.2. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the expected concentration range of the impurity in the sample. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.

3.3.3. Sample Preparation (from Methylphenidate Tablets)

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powdered tablets equivalent to one dosage unit into a centrifuge tube.
- Add a known volume of methanol (e.g., 10 mL) to the tube.
- Vortex for 5 minutes to ensure complete dissolution of the drug substance.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial.

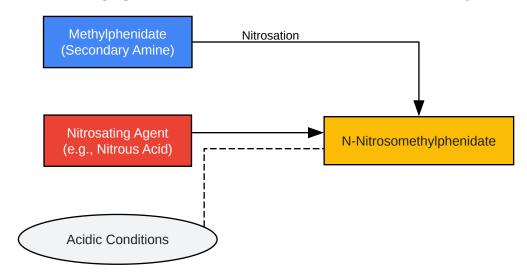


Data Analysis and System Suitability

- Calibration Curve: Generate a linear regression curve from the peak areas of the working standard solutions versus their concentrations. A correlation coefficient (r²) of ≥ 0.99 is typically required.
- Quantification: Determine the concentration of N-Nitrosomethylphenidate in the sample preparation by interpolation from the calibration curve.
- System Suitability: Inject a mid-level standard solution multiple times (e.g., n=6) before and during the analysis. The relative standard deviation (%RSD) of the peak areas should be ≤ 15%.

Visualizations

N-Nitrosomethylphenidate Formation Pathway

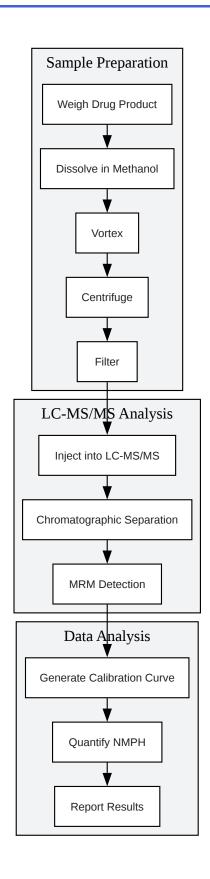


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Caption: Formation of **N-Nitrosomethylphenidate** from Methylphenidate.

Analytical Workflow for NMPH Quantification





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Caption: Workflow for **N-Nitrosomethylphenidate** quantification.



Stability and Storage of N-Nitrosomethylphenidate CRM

N-Nitrosamine compounds can be sensitive to light and temperature. The **N-Nitrosomethylphenidate** CRM should be stored at the recommended temperature of -20°C and protected from light to ensure its stability until the expiration or retest date. Solutions prepared from the CRM should be stored under similar conditions and their stability should be verified if stored for an extended period. The European Medicines Agency (EMA) emphasizes that the stability of the finished product should be considered to ensure that the acceptable intake of any N-nitrosamine impurity is not exceeded until the end of its shelf life.[5]

Safety Precautions

N-Nitrosomethylphenidate is a suspected carcinogen and should be handled with appropriate safety precautions.[5] This includes the use of personal protective equipment (gloves, lab coat, safety glasses) and handling in a well-ventilated area or a fume hood. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

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